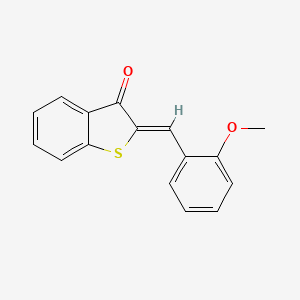![molecular formula C20H21N3O3 B11610717 methyl (2E)-2-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11610717.png)
methyl (2E)-2-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle multiple reaction steps in a controlled environment. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound .
化学反应分析
Types of Reactions
N’-[(E)-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxycarbohydrazide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
N’-[(E)-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a chemoprotective agent against drug-induced organ damage.
Medicine: Investigated for its anticancer properties and ability to modulate various biological pathways.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N’-[(E)-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. It has been shown to inhibit reactive oxygen species (ROS) and inflammation by downregulating the expression of genes involved in these processes, such as NF-κB, STAT-3, and COX-2 . The compound also enhances the activity of antioxidant enzymes like glutathione peroxidase and superoxide dismutase .
相似化合物的比较
Similar Compounds
- N-(indol-2-yl)amides
- N-(indol-3-yl)amides
- N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
Uniqueness
N’-[(E)-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate multiple biological pathways and its potential as a chemoprotective agent make it a valuable compound for further research and development .
属性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
methyl N-[(E)-[1-[2-(3-methylphenoxy)ethyl]indol-3-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C20H21N3O3/c1-15-6-5-7-17(12-15)26-11-10-23-14-16(13-21-22-20(24)25-2)18-8-3-4-9-19(18)23/h3-9,12-14H,10-11H2,1-2H3,(H,22,24)/b21-13+ |
InChI 键 |
UTMDGKNQXOBNMC-FYJGNVAPSA-N |
手性 SMILES |
CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/NC(=O)OC |
规范 SMILES |
CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=NNC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610635.png)
![(3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610643.png)

![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-fluorophenyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B11610655.png)
![7-(3-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11610665.png)
![2-{[1-Furan-2-yl-meth-(E)-ylidene]-hydrazono}-3-(4-methoxy-benzyl)-5-methyl-thiazolidin-4-one](/img/structure/B11610666.png)
![5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11610672.png)
![3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11610676.png)
![methyl (5E)-5-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11610677.png)
![N-cyclopentyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610683.png)
![3-{(2E)-1-methyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-1,2-benzothiazole 1,1-dioxide](/img/structure/B11610693.png)

![1-[2-(4-bromophenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610705.png)
![N-(3-chloro-4-methylphenyl)-2-[(3,4-dichlorophenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11610714.png)
